4-fluoro-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H19FN2O2S2 and its molecular weight is 390.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Research efforts have been directed towards the synthesis of fluorinated pyrazoles and benzenesulfonylurea derivatives, including compounds structurally related to 4-fluoro-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide, for potential hypoglycemic (antidiabetic) applications. The synthesized compounds exhibited significant antidiabetic activity, with in silico properties calculations suggesting these compounds as potential leads for future drug discovery studies (Faidallah et al., 2016).
Photodynamic Therapy and Cancer Treatment
Another strand of research focuses on the development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy applications. These compounds have shown high singlet oxygen quantum yield, making them promising candidates for the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and UV Protection
Thiazole azodyes containing sulfonamide moiety have been designed and utilized for cotton fabric treatment, providing simultaneous dyeing, UV protection, and antibacterial properties. This application demonstrates the versatility of benzenesulfonamide derivatives in materials science (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to their diverse biological activities . For instance, they can inhibit the synthesis of certain proteins or enzymes, disrupt cell membrane function, or interfere with DNA replication .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities . For example, they can influence the pathways related to inflammation, pain sensation, microbial growth, viral replication, and tumor growth .
Result of Action
Based on the known activities of thiazole derivatives, this compound could potentially have effects such as reducing inflammation, relieving pain, inhibiting microbial growth, preventing viral replication, or killing tumor cells .
Properties
IUPAC Name |
4-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2S2/c1-13-4-3-5-15(12-13)19-22-14(2)18(25-19)10-11-21-26(23,24)17-8-6-16(20)7-9-17/h3-9,12,21H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLYYJBOEGSOTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.